

Chemical structure and IUPAC name of 4-Cyanoindole

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Compound of Interest

Compound Name: 4-Cyanoindole

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An In-depth Technical Guide to 4-Cyanoindole

For Researchers, Scientists, and Drug Development Professionals

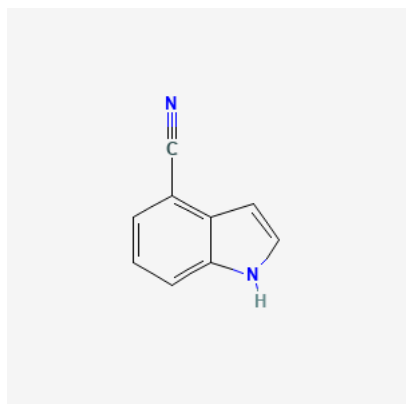
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **4-Cyanoindole**, a key heterocyclic building block in chemical synthesis and a versatile fluorescent probe in biological research.

Chemical Identity and Structure

4-Cyanoindole, a derivative of indole, is characterized by a nitrile group substituted at the C4 position of the indole ring. This substitution significantly influences its electronic and photophysical properties.

IUPAC Name: 1H-indole-4-carbonitrile^{[1][2][3]}

Chemical Structure:



Caption: 2D chemical structure of **4-Cyanoindole**.

Molecular Identifiers:

- CAS Number: 16136-52-0[1][4][5]
- Molecular Formula: C₉H₆N₂[1][2][3]
- SMILES: N#Cc1cccc2[nH]ccc12[3][4]
- InChI Key: CEUFGDDOMXCXFW-UHFFFAOYSA-N[1][2][4]

Physicochemical and Spectroscopic Data

The quantitative properties of **4-Cyanoindole** are summarized below. This data is crucial for its application in both chemical reactions and biophysical studies.

Table 1: Physicochemical Properties of **4-Cyanoindole**

Property	Value	Source
Molecular Weight	142.16 g/mol	[1][5][6]
Melting Point	117-121 °C (lit.)	[4][5][7]
Appearance	White to orange to pale brown powder	[2]
XlogP	2.5	[1][3]
Monoisotopic Mass	142.0531 Da	[1][3]
Boiling Point	350.2 °C (Predicted)	[8]
Vapor Pressure	4.51E-05 mmHg at 25°C (Predicted)	[8]
Refractive Index	1.674 (Predicted)	[8]

Table 2: Spectroscopic Data for **4-Cyanoindole**

Spectral Type	Key Features	Source
^1H NMR	Spectra available, conforms to structure	[2] [9]
^{13}C NMR	Spectra available	[9]
^{15}N NMR	Spectra available	[10]
FTIR	Conforms to structure	[2]
IR	$\text{C}\equiv\text{N}$ stretching band sensitive to local environment	[11]
Mass Spec (GC-MS)	Spectra available	[1]
Fluorescence	Absorption max ~310 nm, Emission max ~410-412 nm in water	[11] [12]
Quantum Yield (QY)	>0.90 in water (as 4CIN nucleoside)	[13] [14]

Experimental Protocols and Synthesis

While **4-Cyanoindole** is commercially available, it serves as a crucial starting material for the synthesis of advanced fluorescent probes used in biological research.

Experimental Protocol: Synthesis of L-4-Cyanotryptophan (L-4CN-Trp) from **4-Cyanoindole**

This protocol outlines the synthetic route to produce the unnatural amino acid L-4-Cyanotryptophan, a fluorescent analog of tryptophan.[\[12\]](#)

- **Synthesis of 3-aminomethyl-4-cyanoindole:** **4-Cyanoindole** is treated with dimethylamine and paraformaldehyde in a Mannich reaction.
- **Formation of Nitro Ester:** The resulting 3-aminomethyl-**4-cyanoindole** undergoes a reflux reaction with ethyl 2-nitroacetate to produce 3-(4-cyano-1H-indole-3-yl)-2-nitro-propionic acid ethyl ester.

- **Reduction to Amino Ester:** The nitro ester is reduced to yield the corresponding amino ester derivative.
- **Acetylation:** The amino ester is acetylated using acetyl chloride (AcCl) and triethylamine (Et₃N).
- **Saponification:** The acetylated ester is saponified using lithium hydroxide (LiOH) in ethanol to yield racemic 2-acetamido-3-(4-cyano-1H-indol-3-yl)propanoic acid.
- **Enzymatic Resolution:** The racemic mixture is dissolved in a PBS buffer (pH 8.0) containing CoCl₂. Amano acylase is added, and the mixture is shaken at 37°C for 48 hours. This enzymatic reaction selectively deacylates the L-enantiomer.
- **Purification:** The reaction is quenched by adjusting the pH to 5 with 1M HCl, and the desired L-4-cyanotryptophan is purified. The final product is verified by mass spectrometry and NMR. [\[12\]](#)

Applications in Research and Drug Development

4-Cyanoindole's primary role in advanced research is as a core component of fluorescent probes designed to study biological systems with minimal perturbation.[\[15\]](#) Its derivatives, such as 4-cyanotryptophan (4CN-Trp) and **4-cyanoindole**-2'-deoxyribonucleoside (4CIN), offer unique photophysical properties that make them superior to traditional probes like 2-aminopurine.[\[15\]](#)[\[16\]](#)

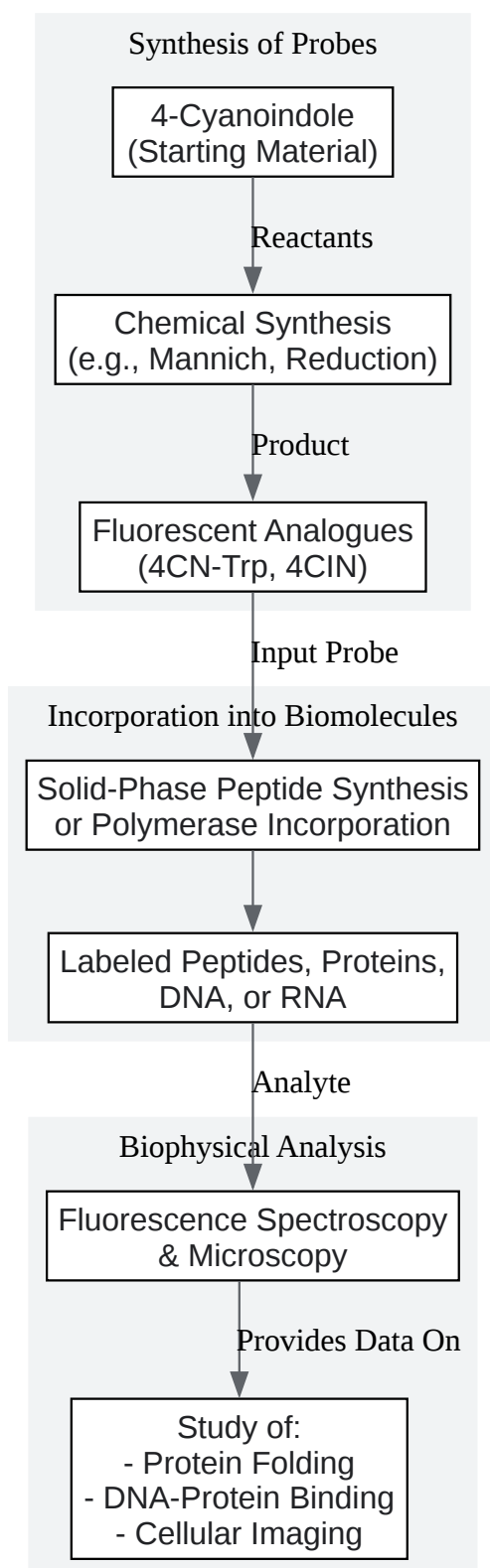
Key Application Areas:

- **Probing Protein Structure and Dynamics:** 4CN-Trp can be incorporated into peptides and proteins to study protein folding, conformational changes, and hydration.[\[12\]](#)
- **Investigating DNA/RNA Systems:** 4CIN, when incorporated into DNA or RNA, serves as a universal fluorescent nucleoside analogue.[\[13\]](#)[\[16\]](#) It is used to study DNA hybridization, DNA-protein interactions, and local DNA structure.[\[11\]](#)[\[13\]](#)
- **Fluorescence Microscopy:** The blue fluorescence of **4-cyanoindole** derivatives can be excited with standard light sources (e.g., 355 nm) and detected with common filter sets (e.g.,

DAPI), making it suitable for cellular imaging.[\[12\]](#) For example, it has been used to visualize the membrane-disrupting activity of antimicrobial peptides.[\[12\]](#)

Logical Workflow: Application of **4-Cyanoindole** as a Biological Probe

The following diagram illustrates the general workflow from commercially available **4-Cyanoindole** to its application in biophysical studies.

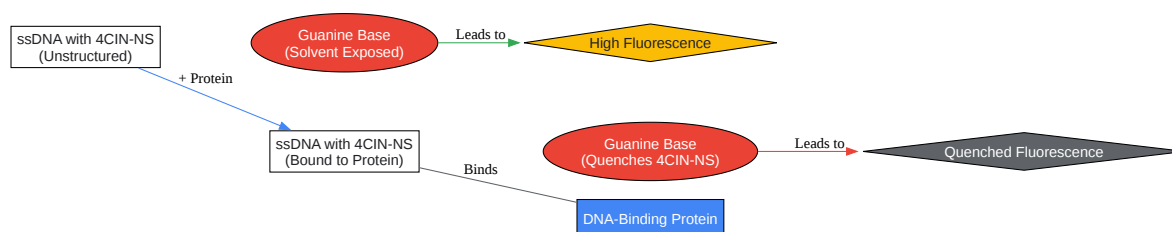


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Caption: Workflow for utilizing **4-Cyanoindole** in biological research.

Signaling Pathway Visualization: Fluorescence Quenching Assay

4-Cyanoindole-2'-deoxyribonucleoside (4CIN-NS) fluorescence is significantly quenched by guanine.[11][14] This property can be exploited to design assays for studying the binding of single-stranded DNA (ssDNA) to proteins. The diagram below illustrates this principle.



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Caption: Principle of a guanine-quenching assay using 4CIN-NS.

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References

- 1. 4-Cyanoindole | C₉H₆N₂ | CID 3817602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Cyanoindole, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. PubChemLite - 4-cyanoindole (C₉H₆N₂) [pubchemlite.lcsb.uni.lu]
- 4. 4-Cyanoindole 97 16136-52-0 [sigmaaldrich.com]
- 5. 4-シアノインドール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Cyanoindole 97 16136-52-0 [sigmaaldrich.com]
- 7. 4-Cyanoindole | 16136-52-0 [chemicalbook.com]
- 8. 4-Cyanoindole | lookchem [lookchem.com]
- 9. 4-Cyanoindole (16136-52-0) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Cyanoindole-2'-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. 4-Cyanoindole-2'-deoxyribonucleoside (4CIN): A Universal Fluorescent Nucleoside Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
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